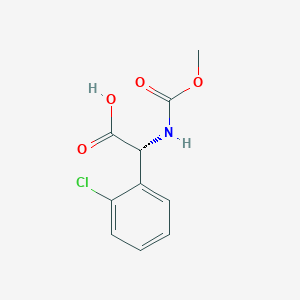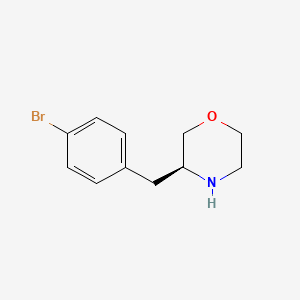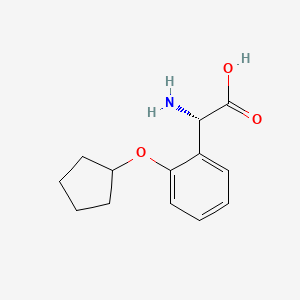
2-(Cyanomethyl)-3-oxosuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-3-oxosuccinic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a keto group (-C=O) attached to a succinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-oxosuccinic acid typically involves the reaction of cyanoacetic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include acetonitrile and dimethylformamide, which help in dissolving the reactants and facilitating the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyanomethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted succinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Cyanomethyl)-3-oxosuccinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyanomethyl)-3-oxosuccinic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Cyanoacetic acid: A precursor in the synthesis of various cyano derivatives.
Uniqueness: 2-(Cyanomethyl)-3-oxosuccinic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5NO5 |
|---|---|
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
2-(cyanomethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C6H5NO5/c7-2-1-3(5(9)10)4(8)6(11)12/h3H,1H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XBYDJFJRJAREDG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C(C(=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
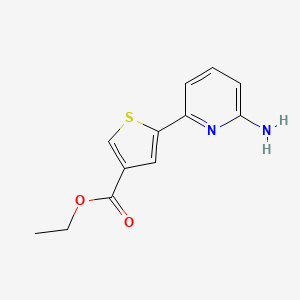


![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)

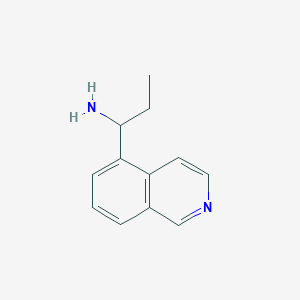
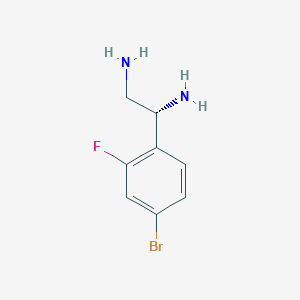
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
